

Cy5.5-SE chemical structure and properties

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Compound of Interest

Compound Name: Cy5.5-SE
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An In-Depth Technical Guide to **Cy5.5-SE**: Structure, Properties, and Applications

Introduction

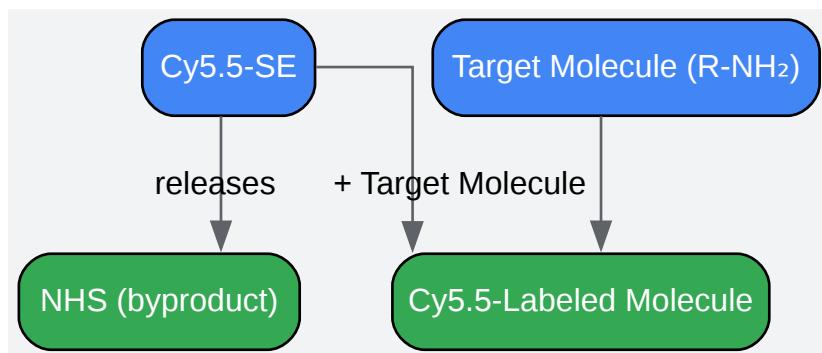
Cy5.5-SE (Succinimidyl Ester), also known as Cy5.5 NHS Ester, is a bright, far-red fluorescent dye widely utilized in biological research for labeling primary amines.^[1] As a member of the cyanine dye family, it operates in the near-infrared (NIR) spectrum, a region where biological tissues exhibit minimal autofluorescence, making it an ideal candidate for sensitive fluorescence detection and *in vivo* imaging.^{[2][3]} This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its application in labeling biomolecules.

Chemical Structure and Core Mechanism

Cy5.5-SE consists of a Cy5.5 fluorophore core modified with a succinimidyl ester (SE) functional group. The SE group is an amine-reactive moiety that readily couples with primary amines (e.g., the epsilon-amine of lysine residues in proteins) under mild basic conditions (pH 8.0-9.0) to form a stable, covalent amide bond.^{[4][5][6]} This reaction is the basis for its use in labeling proteins, antibodies, peptides, and amine-modified oligonucleotides.^{[3][7]}

The core structure is a polymethine chain connecting two indolenine-based rings. Variations in the structure, particularly the presence and number of sulfonate groups, affect its water solubility. The sulfo-cyanine version is highly water-soluble, which is advantageous for labeling proteins that are sensitive to organic co-solvents.^{[2][8]}

Below is a diagram illustrating the reaction between **Cy5.5-SE** and a primary amine on a target molecule.



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Cy5.5-SE amine-coupling reaction.

Physicochemical and Spectral Properties

The properties of **Cy5.5-SE** make it a robust tool for fluorescence-based assays. Its high molar extinction coefficient contributes to intense brightness, while its emission in the near-IR spectrum allows for deep tissue penetration and low background signal. Quantitative data from various suppliers are summarized below. Note that molecular weight and formula can vary depending on the specific salt form of the dye.[\[1\]](#)[\[7\]](#)

Property	Value	Reference(s)
Excitation Maximum (λ_{abs})	673 - 684 nm	[1][3][7][9]
Emission Maximum (λ_{em})	694 - 710 nm	[1][3][7][9]
Molar Extinction Coeff. (ϵ)	190,000 - 209,000 M ⁻¹ cm ⁻¹	[1][3][7]
Quantum Yield (Φ)	0.20 - 0.28	[1][3][7]
Molecular Formula	<chem>C45H44N3O16S4·3C6H15NH</chem> (Triethylammonium salt) or <chem>C44H46N3BF4O4</chem>	[1][3][7]
Molecular Weight	~1317.7 g/mol (Triethylammonium salt) or ~767.7 g/mol	[1][3][7]
Reactive Group	N-hydroxysuccinimidyl (NHS) ester	[1][2][4]
Reactivity	Primary amines	[2][4][10]
Solubility	Soluble in DMSO, DMF	[1][3][7]
Storage Conditions	Store at -20°C, protect from light, desiccate	[1][3][9]

Experimental Protocols: Protein Labeling

The following is a detailed methodology for conjugating **Cy5.5-SE** to a protein, such as an antibody. The protocol is designed to achieve efficient and reproducible labeling.

Required Materials

- **Cy5.5-SE** dye
- Protein to be labeled (e.g., antibody at 2-10 mg/mL)
- Reaction Buffer: Amine-free buffer, pH 8.5 ± 0.5 (e.g., 0.1 M sodium bicarbonate or phosphate buffer). Avoid buffers containing primary amines like Tris or glycine.[5][11]

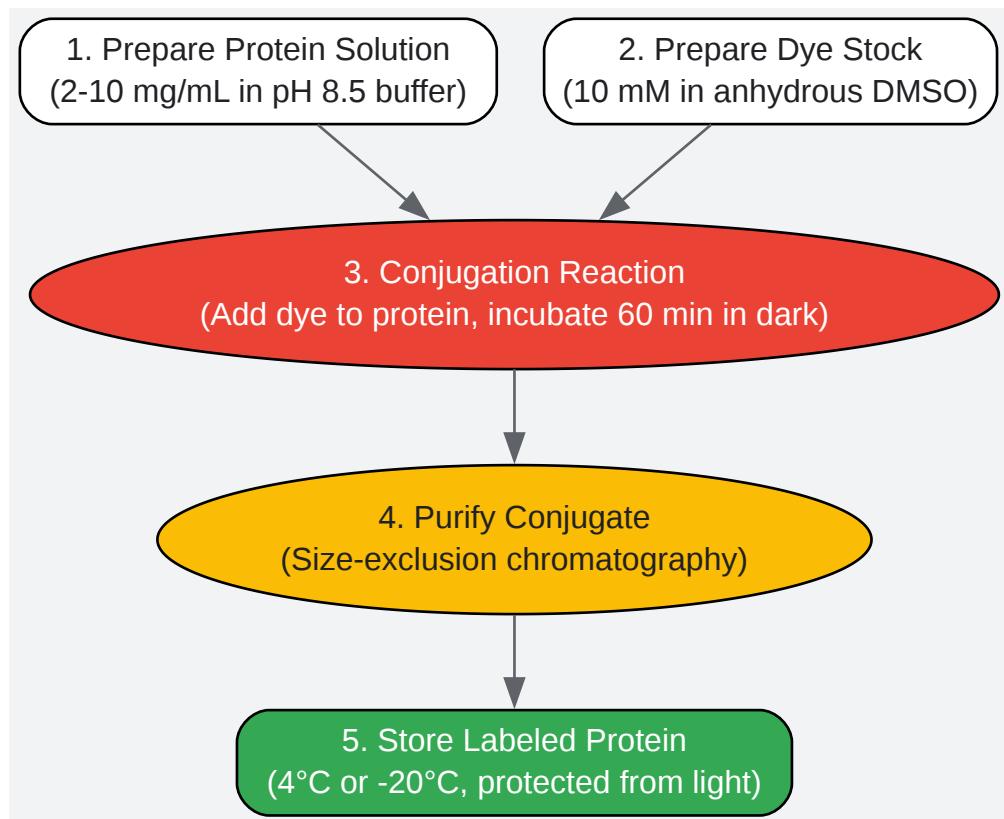
- Anhydrous Dimethylsulfoxide (DMSO)
- Purification column (e.g., Sephadex G-25) to separate conjugated protein from free dye.

Step-by-Step Procedure

- Prepare Protein Solution:
 - Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[\[5\]](#) Higher concentrations generally lead to better labeling efficiency.[\[5\]](#)
 - Ensure the pH of the protein solution is between 8.0 and 9.0. If necessary, adjust with 1 M sodium bicarbonate.[\[5\]](#)
- Prepare **Cy5.5-SE** Stock Solution:
 - Allow the vial of **Cy5.5-SE** to warm to room temperature before opening to prevent moisture condensation.
 - Add anhydrous DMSO to the vial to create a 10 mM stock solution.[\[5\]](#) Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh.
- Conjugation Reaction:
 - Calculate the required volume of **Cy5.5-SE** stock solution. A molar ratio of 10:1 (dye:protein) is a common starting point, but the optimal ratio may need to be determined empirically.[\[5\]](#)
 - Add the calculated volume of **Cy5.5-SE** stock solution to the protein solution while gently vortexing.
 - Incubate the reaction mixture for 60 minutes at room temperature in the dark, with gentle agitation.[\[5\]](#)
- Purification:
 - Separate the Cy5.5-labeled protein from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

- Elute with an appropriate buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.
- Storage:
 - Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent like BSA and storing at -20°C or -80°C.

The following diagram illustrates the experimental workflow for this protocol.



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Workflow for protein conjugation with **Cy5.5-SE**.

Applications and Considerations

Cy5.5-SE is a versatile tool for a range of applications that leverage fluorescence detection.

- **In Vivo Imaging:** Its NIR fluorescence properties make it highly suitable for whole-animal imaging, as light in this spectral range can penetrate tissues more deeply with reduced

scattering and absorption.[1]

- Flow Cytometry and Microscopy: Labeled antibodies are routinely used in flow cytometry and various fluorescence microscopy techniques.[12]
- Molecular Tracking: Cy5.5-labeled nanoparticles or molecules can be tracked in real-time within biological systems, such as monitoring their distribution in retinal blood vessels.[13]

When using **Cy5.5-SE**, researchers should consider that the degree of labeling (DOL) can affect the function of the labeled protein. Over-labeling can lead to protein precipitation or loss of biological activity. Therefore, optimizing the dye-to-protein ratio is a critical step in the experimental design.

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